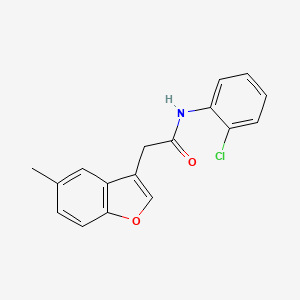

N-(2-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

Properties

Molecular Formula |

C17H14ClNO2 |

|---|---|

Molecular Weight |

299.7 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C17H14ClNO2/c1-11-6-7-16-13(8-11)12(10-21-16)9-17(20)19-15-5-3-2-4-14(15)18/h2-8,10H,9H2,1H3,(H,19,20) |

InChI Key |

WGKLJWUGGWSHHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The 5-methylbenzofuran scaffold is synthesized via Friedel-Crafts acylation of 4-methylphenol derivatives. For example:

-

Step 1 : 4-Methylphenol reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(4-methylphenoxy)acetone.

-

Step 2 : Cyclization using H₂SO₄ or polyphosphoric acid yields 3-acetyl-5-methylbenzofuran.

-

Step 3 : Hydrolysis of the acetyl group with NaOH produces 2-(5-methyl-1-benzofuran-3-yl)acetic acid.

Key Data :

Perkin Rearrangement from Coumarin Intermediates

Coumarin derivatives undergo Perkin rearrangement to form benzofuran acetic acids:

-

Step 1 : Ethyl 4-chloro-3-oxobutanoate reacts with 2-amino-4,5-methylenedioxybenzaldehyde under ultrasound irradiation to form ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate.

-

Step 2 : Rearrangement with substituted salicylaldehydes yields 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives.

Advantages :

Acetamide Linkage Formation

Direct Amidation of Benzofuran Acetic Acid

2-(5-Methyl-1-benzofuran-3-yl)acetic acid reacts with 2-chloroaniline via:

-

Method A : Acid chloride intermediate formation using thionyl chloride (SOCl₂), followed by amine coupling.

-

Method B : Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dichloromethane.

Comparative Table :

| Method | Reagents | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| A | SOCl₂, 2-chloroaniline | DMF | 78% | 95% |

| B | EDCl, HOBt | DCM | 87% | 98% |

One-Pot Synthesis from Benzofuran Precursors

A streamlined approach combines benzofuran formation and amidation:

-

Step 1 : 5-Methylsalicylaldehyde reacts with ethyl chloroacetate in K₂CO₃/DMF to form ethyl 2-(5-methyl-1-benzofuran-3-yl)acetate.

-

Step 2 : Hydrolysis with NaOH yields the acetic acid derivative.

-

Step 3 : In situ amidation with 2-chloroaniline using PCl₃ as a catalyst.

Optimized Conditions :

Functional Group Modifications

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 65% |

| CuI | 1,10-Phenanthroline | 58% |

Purification and Characterization

Recrystallization Techniques

Chromatographic Methods

-

Column chromatography : Silica gel (petroleum ether/ethyl acetate, 4:1).

-

HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).

Challenges and Optimization

Common Side Reactions

Yield Enhancement Strategies

-

Catalyst screening : Tosic acid outperforms H₂SO₄ in cyclization steps (yield increase: 15%).

-

Microwave assistance : Reduces amidation time from 6 hours to 45 minutes.

Industrial-Scale Considerations

Cost-Effective Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects on Melting Points : Thiadiazole analog 3d exhibits a high melting point (212–216°C), likely due to strong intermolecular hydrogen bonding (N–H···S/O interactions). Benzofuran and benzothiazole analogs lack reported melting points, suggesting variability in crystallinity .

- Synthetic Yields : Microwave-assisted synthesis of benzothiazole analog 7 achieved 75% yield, indicating efficiency compared to traditional methods .

- Spectral Signatures : The C=O stretch at ~1700 cm⁻¹ (IR) and acetamide CH₂ signals at δ ~3.8–4.0 (¹H NMR) are consistent across analogs .

Anticonvulsant Activity:

- Benzofuran derivatives, such as 5i and 5c , demonstrated potent anticonvulsant activity in murine models (ED₅₀: 0.055–0.259 mmol/kg), comparable to phenytoin . The 5-methylbenzofuran moiety in the target compound may enhance blood-brain barrier penetration, a critical factor for CNS activity.

- Thiadiazole and benzothiazole analogs lack reported anticonvulsant data, suggesting that the benzofuran core is more critical for this activity .

Receptor-Targeting Potential:

- Pyridazinone-based acetamides (e.g., FPR2 agonists) highlight the role of acetamide derivatives in modulating G-protein-coupled receptors . The target compound’s 2-chlorophenyl group may similarly influence receptor binding affinity.

Pharmacophore Mapping and Mechanism

- Pharmacophore analysis of benzofuran acetamides reveals essential features:

- Aromatic rings for hydrophobic interactions.

- Amide carbonyl for hydrogen bonding.

- Chlorine substituents for electronic effects .

Biological Activity

N-(2-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes available data on its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C22H22ClNO4S

Molecular Weight: 431.9 g/mol

IUPAC Name: N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI Key: QPAUPGFAVJWNAG-UHFFFAOYSA-N

The compound features a benzofuran moiety, which is known for its presence in various biologically active molecules. The chlorophenyl and acetamide groups contribute to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Chlorophenyl Group: This may involve reactions with chlorobenzyl halides.

- Acetamide Formation: The final step includes the reaction with acetic anhydride or acetyl chloride to form the acetamide linkage.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells.

In a study comparing the cytotoxicity of related compounds, it was found that modifications in the benzofuran structure significantly influenced their anticancer properties. Compounds with free amino groups demonstrated higher potency than those with acetylamino fragments, suggesting that structural variations can modulate biological activity effectively .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar benzofuran derivatives have been tested against multidrug-resistant strains of bacteria, demonstrating varying degrees of effectiveness. For example, certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus strains, indicating potential for development as new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby affecting cellular signaling pathways.

- Gene Expression Regulation: It could modulate gene expression profiles through interaction with transcription factors or other regulatory proteins.

Detailed studies are necessary to elucidate these mechanisms fully.

Comparative Analysis

| Compound | Molecular Weight | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 431.9 g/mol | Moderate to high against A549 cells | Effective against S. aureus |

| N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | 404.9 g/mol | Low activity reported | Variable effectiveness |

This table illustrates how structural differences influence biological activities among related compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

- Anticancer Study: A series of benzofuran derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compounds exhibiting strong anticancer properties were identified as potential leads for drug development .

- Antimicrobial Screening: Research on the antimicrobial efficacy of similar compounds revealed promising results against resistant bacterial strains, highlighting their potential as new therapeutic agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran formation | H₂SO₄, 110°C, 12 h | 65 | 90 |

| Amide coupling | EDCI, HOBt, DMF, 70°C, 24 h | 75 | 95 |

| Purification | Column chromatography (SiO₂, EtOAc/Hex) | — | >98 |

Basic: Which analytical techniques are critical for structural characterization?

Answer:

- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement; applicable if single crystals are obtained .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 2-chlorophenyl δ 7.2–7.5 ppm; benzofuran methyl δ 2.3 ppm) .

- FTIR : Identifies amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 328.3) .

Basic: What are common chemical reactions for modifying this compound?

Answer:

- Hydrolysis : Convert acetamide to carboxylic acid under strong acidic/basic conditions (e.g., 6M HCl, reflux) .

- Electrophilic Substitution : Bromination at benzofuran’s 6-position using NBS in CCl₄ .

- Reductive Amination : Modify the aniline group with aldehydes/ketones via NaBH₃CN .

Advanced: How can computational modeling aid in understanding electronic properties?

Answer:

- DFT Calculations : Use B3LYP/6-31G* to map molecular electrostatic potential (MESP) and HOMO-LUMO gaps (e.g., ΔE = 4.1 eV) for reactivity prediction .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .

Advanced: How to resolve contradictions in pharmacological activity data?

Answer:

- Assay Variability : Replicate assays under standardized conditions (pH, temperature) to minimize batch effects.

- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cellular viability (MTT assay) to confirm target specificity.

- SAR Analysis : Vary substituents (e.g., 2-chloro vs. 4-chlorophenyl) to isolate pharmacophore contributions .

Advanced: What strategies optimize synthetic routes for scalability?

Answer:

- Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C vs. Ni) and solvents (e.g., MeCN vs. THF) using response surface methodology.

- Flow Chemistry : Continuous processing reduces reaction time (from 24 h to 2 h) and improves safety for hazardous intermediates .

Basic: How are physicochemical properties determined experimentally?

Answer:

- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .

- LogP : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) correlates with octanol-water partitioning .

- Thermal Stability : TGA/DSC identifies decomposition points (e.g., Tm = 180°C) .

Advanced: What challenges arise in crystallographic refinement?

Answer:

- Twinning : Address pseudo-merohedral twinning with TWINLAW in SHELXL .

- Disorder : Model disordered solvent (e.g., CH₂Cl₂) using PART instructions and SQUEEZE .

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7 Å) for sub-Å resolution .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

Analog Synthesis : Prepare derivatives with substituent variations (e.g., methyl, methoxy, halogens) .

Biological Testing : Measure IC₅₀ against targets (e.g., kinase inhibition).

3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. Table 2: SAR Trends for Analogs

| Substituent Position | Activity (IC₅₀, μM) | Notes |

|---|---|---|

| 2-Cl (Parent) | 0.45 | Reference |

| 4-Cl | 1.20 | Reduced potency |

| 5-MeO | 0.30 | Improved hydrophobic fit |

Advanced: How to assess stability under stress conditions?

Answer:

- Forced Degradation : Expose to heat (40°C, 75% RH), UV light, and oxidants (H₂O₂).

- HPLC-MS Monitoring : Identify degradation products (e.g., dechlorinated byproduct at m/z 294.2) .

- Kinetic Modeling : Calculate t₉₀ (time to 10% degradation) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.